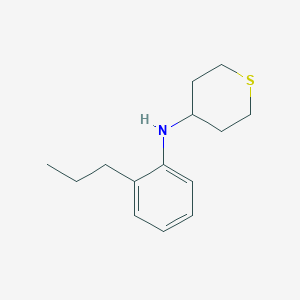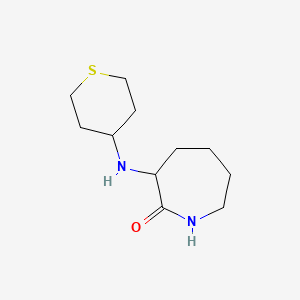
N-(pyridin-2-ylmethyl)quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethyl)quinolin-3-amine, also known as PMQA, is a chemical compound that belongs to the quinoline family. PMQA has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have several biochemical and physiological effects. In cancer cells, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to decrease the expression of several oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to increase the expression of tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis. In bacteria, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(pyridin-2-ylmethyl)quinolin-3-amine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. N-(pyridin-2-ylmethyl)quinolin-3-amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, N-(pyridin-2-ylmethyl)quinolin-3-amine has some limitations, including its potential toxicity and lack of selectivity against normal cells.
Orientations Futures
There are several future directions for research involving N-(pyridin-2-ylmethyl)quinolin-3-amine. One potential direction is to further investigate the mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine, including its interactions with DNA and other cellular components. Another potential direction is to explore the use of N-(pyridin-2-ylmethyl)quinolin-3-amine in combination with other drugs or therapeutic agents to enhance its efficacy and reduce potential toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(pyridin-2-ylmethyl)quinolin-3-amine in animal models and clinical trials.
Méthodes De Synthèse
N-(pyridin-2-ylmethyl)quinolin-3-amine can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-aminomethylpyridine, followed by the addition of sodium borohydride and subsequent oxidation with manganese dioxide. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N-(pyridin-2-ylmethyl)quinolin-3-amine has been widely used in scientific research due to its potential applications in the development of new drugs and therapeutic agents. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCPARGAQFPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)

![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)